molecular formula C24H20O2 B13429890 3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid

3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid

Cat. No.: B13429890
M. Wt: 340.4 g/mol
InChI Key: GEBXJSJFKKULCH-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid is an organic compound characterized by the presence of two naphthalene rings attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation of naphthalene with a suitable alkyl halide, followed by subsequent carboxylation to introduce the propanoic acid group. The reaction conditions often include the use of Lewis acids such as aluminum chloride as catalysts, and the reactions are carried out under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s naphthalene rings can engage in π-π stacking interactions, while the propanoic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)ethan-1-one: A compound with a similar naphthalene structure but different functional groups.

    Naphthalene-2-carboxylic acid: Another naphthalene derivative with a carboxylic acid group.

Uniqueness

3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid is unique due to the presence of two naphthalene rings and a propanoic acid group, which confer distinct chemical and biological properties. This structural arrangement allows for diverse interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-naphthalen-2-yl-2-(naphthalen-1-ylmethyl)propanoic acid

InChI

InChI=1S/C24H20O2/c25-24(26)22(15-17-12-13-18-6-1-2-8-20(18)14-17)16-21-10-5-9-19-7-3-4-11-23(19)21/h1-14,22H,15-16H2,(H,25,26)

InChI Key

GEBXJSJFKKULCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC3=CC=CC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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